trans-Abacavir Hydrochloride
Overview
Description
Trans-Abacavir Hydrochloride is the trans-isomer of Abacavir . Abacavir is a nucleoside reverse transcriptase inhibitor (NRTI) used to treat HIV and AIDS . It is a synthetic carbocyclic nucleoside and is the enantiomer with 1S, 4R absolute configuration on the cyclopentene ring .
Synthesis Analysis
The synthesis of Abacavir involves the reaction of a compound with cyclopropyl amine . The known syntheses are quite long, requiring a protection/deprotection sequence .
Molecular Structure Analysis
The molecular structure of Abacavir has been investigated using DFT/B3LYP with 6-31G(d,p) as a basis set . The calculated molecular geometry has been compared with available X-ray data of Abacavir .
Chemical Reactions Analysis
Abacavir has been associated with several adverse effects including hepatotoxicity, lactic acidosis, and a hypersensitivity reaction . Hypersensitivity reactions to Abacavir have been known to occur in about 4% of patients treated with the drug .
Physical And Chemical Properties Analysis
Trans-Abacavir Hydrochloride has a molecular weight of 322.79326 and a molecular formula of C14H19ClN6O . It is a substance used for research, analysis, and scientific education .
Scientific Research Applications
Pharmacogenetics and Personalized Medicine
- Hypersensitivity Reaction and HLA-B*57:01 Screening : Studies show that abacavir, an effective treatment for HIV, can cause hypersensitivity reactions (HSR), which are linked to the HLA-B57:01 allele. HLA-B57:01 screening is recommended before abacavir treatment to prevent HSR, showcasing a successful example of pharmacogenetics in personalized medicine (Guo et al., 2013).
Pharmacodynamics and Pharmacokinetics
- Antiviral Effects : Abacavir shows significant antiretroviral effects, with studies indicating its ability to suppress HIV-1 replication effectively. These studies highlight the drug's pharmacodynamics in various therapeutic contexts (Drusano et al., 2002).
- Absorption and Metabolism : The pharmacokinetic profile of abacavir, including absorption rates, bioavailability, and metabolism, has been extensively studied, providing critical insights into its function and usage in HIV treatment (Yuen et al., 2008).
Role in Combination Therapies
- Use in Antiretroviral Therapy Regimens : Abacavir is often used in combination with other antiretroviral drugs, like lamivudine and zidovudine, for treating HIV. Its flexibility in dosing patterns and pill count reduction when combined with other drugs is a significant advantage (Barbarino et al., 2014).
Genetic and Immune Response Associations
- HLA-B*5701 and Hypersensitivity : The HLA-B*5701 allele has been closely associated with abacavir hypersensitivity, a critical factor in the drug's safety profile and patient selection (Ma et al., 2010).
Special Population Considerations
- Renal Function and Pharmacokinetics : The pharmacokinetics of abacavir in patients with impaired renal function have been studied, indicating that dosage adjustments may not be necessary for such patients (Izzedine et al., 2001).
Drug Metabolism and Potential Toxicity
- Aldehyde Metabolites and Toxicity : The metabolism of abacavir into aldehyde metabolites has been studied to understand its potential role in drug-induced toxicity. This research provides insights into the mechanisms behind adverse reactions and the development of biomarkers for monitoring abacavir exposure (Charneira et al., 2011).
Safety And Hazards
properties
IUPAC Name |
[(1R,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O.ClH/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);1H/t8-,10-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNOPHSMRJNHHG-GNAZCLTHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@H](C=C4)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746902 | |
Record name | {(1R,4R)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(1R,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;hydrochloride | |
CAS RN |
267668-71-3 | |
Record name | {(1R,4R)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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